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Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a key cell-surface protease involved in the shedding of a wide

variety of extracellular domains of transmembrane proteins.[1] Its substrates include tumor

necrosis factor (TNF-α), epidermal growth factor receptor (EGFR) ligands, and other molecules

that play critical roles in inflammation, immunity, development, and cancer.[1][2] The

dysregulation of ADAM17 activity is implicated in numerous pathological conditions, making it

an attractive target for therapeutic intervention.

Fluorogenic substrates provide a sensitive and continuous method for assaying ADAM17

activity, making them ideal for high-throughput screening (HTS) of potential inhibitors and for

detailed kinetic studies.[3] These substrates are typically peptides containing a fluorophore and

a quencher pair. In the intact substrate, the fluorescence of the fluorophore is quenched by the

quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by

ADAM17, the fluorophore and quencher are separated, leading to an increase in fluorescence

that can be monitored in real-time.

These application notes provide detailed protocols for performing ADAM17 kinetic assays using

fluorogenic substrates, a summary of kinetic data for various substrates, and an overview of the

key signaling pathways regulated by ADAM17.
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Data Presentation: Kinetic Parameters of
Fluorogenic Substrates for ADAM17
The selection of an appropriate fluorogenic substrate is critical for a successful ADAM17 kinetic

assay. The table below summarizes the kinetic parameters for several commonly used

fluorogenic substrates. These values can be used to guide substrate selection based on the

specific experimental requirements, such as the desired sensitivity and substrate concentration.
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Substrate
Sequence

Fluorophor
e/Quencher

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Dabcyl-Pro-

Arg-Ala-Ala-

Ala-

Homophe-

Thr-Ser-Pro-

Lys(FAM)-

NH₂

(PEPDAB064

)

Dabcyl/FAM 15.9 ± 1.2 1.0 ± 0.03 6.3 x 10⁴ [4]

Mca-Pro-Leu-

Ala-Gln-Ala-

Val-Dpa-Arg-

Ser-Ser-Ser-

Arg-NH₂

Mca/Dpa Not Reported Not Reported

>500

pmol/min/µg

(Specific

Activity)

[5]

TNFα-based

substrate 4
Not Specified 12 ± 1.0 0.14 ± 0.01 1.2 x 10⁴ [6]

TNFα-based

substrate 5
Not Specified 12 ± 1.0 0.2 ± 0.02 1.7 x 10⁴ [6]

TNFα-based

substrate 6

(juxtamembra

ne)

Not Specified 24 ± 6.2 0.05 ± 0.005 2.1 x 10³ [6]

TNFα-based

substrate 7
Not Specified 3.0 ± 0.2 0.07 ± 0.005 2.3 x 10⁴ [6]

TNFα-based

substrate 8 (2

α-helix-

inducing

heptads)

Not Specified 7.5 ± 1.3 0.01 ± 0.001 1.3 x 10³ [6]

TNFα-based

substrate 9

Not Specified 2.0 ± 0.1 0.005 ±

0.0001

2.5 x 10³ [6]
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(α-helical)

Generic

FRET

Substrate

Not Specified 4.38 ± 0.65 0.04 ± 0.001 9.8 x 10³ [7][8]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer

composition, pH, temperature, and enzyme source). The data presented here should be used

as a reference.

Experimental Protocols
General Considerations

Enzyme Purity and Activity: Use highly purified, active recombinant ADAM17 for kinetic

assays. The specific activity of the enzyme should be determined and recorded for each

batch.

Substrate Handling: Fluorogenic substrates are often light-sensitive and should be stored

protected from light.[9] Prepare stock solutions in a suitable solvent, such as DMSO, and

store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Assay Buffer: The composition of the assay buffer can significantly impact ADAM17 activity.

A common assay buffer consists of 25 mM Tris, pH 8.0, and 0.005% Brij-35.[5][9] It is critical

to note that salts like CaCl₂, NaCl, and Na₂SO₄ can inhibit TACE activity and should be

avoided in the final assay solution.[5]

Instrumentation: A fluorescent plate reader capable of excitation and emission at the

appropriate wavelengths for the chosen fluorophore/quencher pair is required. For

Dabcyl/FAM pairs, typical excitation and emission wavelengths are 485 nm and 530 nm,

respectively.[9] For Mca/Dpa pairs, excitation is at 320-328 nm and emission is at 393-405

nm.[5]

Protocol 1: Standard ADAM17 Kinetic Assay
This protocol is a general guideline for determining ADAM17 activity and can be adapted for

inhibitor screening.
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1. Reagent Preparation:

ADAM17 Assay Buffer: 25 mM Tris, pH 8.0, 0.005% (w/v) Brij-35. Prepare fresh and keep on

ice.

Recombinant ADAM17: Thaw the enzyme on ice. Dilute the enzyme to the desired final

concentration (e.g., 0.2 ng/µL) in ADAM17 Assay Buffer.[5] Keep the diluted enzyme on ice

and use it immediately. Avoid repeated freeze-thaw cycles.

Fluorogenic Substrate: Thaw the substrate stock solution (e.g., 2 mM in DMSO). Dilute the

substrate to the desired final concentration (e.g., 20 µM) in ADAM17 Assay Buffer.[5]

Inhibitor (for screening): Prepare a stock solution of the inhibitor in a suitable solvent (e.g.,

DMSO). Make serial dilutions of the inhibitor in ADAM17 Assay Buffer. The final DMSO

concentration in the assay should not exceed 1%.[10]

2. Assay Procedure (96-well plate format):

Add 50 µL of the diluted ADAM17 enzyme solution to each well of a black 96-well plate.

For inhibitor screening, add 10 µL of the inhibitor dilution to the appropriate wells. For control

wells (no inhibitor), add 10 µL of ADAM17 Assay Buffer containing the same concentration of

solvent as the inhibitor solution.

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

To initiate the reaction, add 40 µL of the diluted fluorogenic substrate solution to each well.

The final reaction volume will be 100 µL.

Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.

Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with

readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths

for the substrate.

3. Data Analysis:

For each well, plot the fluorescence intensity versus time.
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Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion

of the curve. The velocity is typically expressed in relative fluorescence units (RFU) per

minute.

For inhibitor screening, calculate the percent inhibition for each inhibitor concentration

relative to the control (no inhibitor).

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable

model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Determination of Km and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic constants for an

ADAM17 substrate.

1. Reagent Preparation:

Prepare ADAM17 Assay Buffer and recombinant ADAM17 as described in Protocol 1.

Prepare a series of dilutions of the fluorogenic substrate in ADAM17 Assay Buffer, typically

ranging from 0.1x to 10x the expected Km value.

2. Assay Procedure:

Add 50 µL of the diluted ADAM17 enzyme solution to each well of a black 96-well plate.

To initiate the reactions, add 50 µL of each substrate dilution to separate wells. Include a

blank control with assay buffer instead of the enzyme.

Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.

Measure the fluorescence intensity kinetically as described in Protocol 1.

3. Data Analysis:

Determine the initial velocity (V₀) for each substrate concentration.
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Convert the V₀ values from RFU/min to molar concentration of product per unit time (e.g.,

µM/min). This requires a standard curve of the free fluorophore.

Plot the initial velocity (V₀) versus the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-

linear regression analysis to determine the values of Km and Vmax.

Mandatory Visualizations
ADAM17 Experimental Workflow
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ADAM17 Kinetic Assay Workflow
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Caption: Workflow for an ADAM17 kinetic assay.
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ADAM17 Signaling Pathways
ADAM17 plays a crucial role in mediating several important signaling pathways by cleaving and

releasing the ectodomains of various transmembrane proteins.

ADAM17 is the primary sheddase responsible for the conversion of membrane-bound pro-TNF-

α to its soluble, active form.[4] Soluble TNF-α can then bind to its receptors (TNFR1 and

TNFR2) on target cells, initiating downstream signaling cascades that regulate inflammation

and apoptosis.
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Caption: ADAM17 cleaves pro-TNF-α to initiate signaling.

ADAM17 activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway by

cleaving and releasing EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth

Factor-alpha (TGF-α), from the cell surface.[11] These soluble ligands can then bind to and

activate EGFR on the same or neighboring cells, leading to downstream signaling that

promotes cell proliferation, survival, and migration. There is also evidence for a positive

feedback loop where EGFR signaling can further activate ADAM17.[11]

ADAM17-Mediated EGFR Signaling Pathway

ADAM17

pro-EGFR Ligands
(e.g., pro-AREG, pro-TGF-α)

Soluble EGFR Ligands

Cleavage

EGFR

Binding and Activation

Downstream Signaling
(RAS-RAF-MEK-ERK)

Positive Feedback

Cell Proliferation
Survival, Migration

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3463354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463354/
https://www.benchchem.com/product/b571539?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: ADAM17 activates EGFR signaling via ligand shedding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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